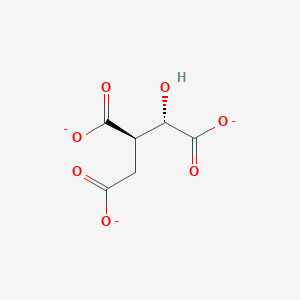

L-threo-isocitrate(3-)

Descripción

Significance of L-threo-isocitrate(3-) as a Fundamental Metabolite

L-threo-isocitrate(3-) is primarily recognized for its essential role in the citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle. wikipedia.orgfiveable.me This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. wikipedia.orgradiopaedia.org

Within the citric acid cycle, L-threo-isocitrate(3-) is formed from citrate through an isomerization reaction catalyzed by the enzyme aconitase. fiveable.meradiopaedia.org This step is critical as it prepares the molecule for the subsequent oxidative decarboxylation. The enzyme isocitrate dehydrogenase then catalyzes the oxidation of isocitrate to α-ketoglutarate (also known as 2-oxoglutarate), a key rate-limiting step in the cycle. fiveable.meresearchgate.net This reaction is significant as it produces the first molecule of carbon dioxide and a molecule of the reduced nicotinamide adenine dinucleotide (NADH) in the cycle. wikipedia.orgradiopaedia.org NADH is a crucial electron carrier that subsequently donates its electrons to the electron transport chain to generate large amounts of ATP, the main energy currency of the cell. fiveable.me

The importance of L-threo-isocitrate(3-) extends beyond the confines of the mitochondrial matrix where the Krebs cycle occurs in eukaryotes. wikipedia.org The distribution of isocitrate-metabolizing enzymes is not limited to the mitochondria. For instance, the NADP+-dependent isocitrate dehydrogenase is predominantly found in the cytosol. nih.gov In the cytosol, the conversion of isocitrate to α-ketoglutarate, catalyzed by cytosolic isocitrate dehydrogenase (IDH1), is a primary source of NADPH. researchgate.net NADPH is essential for various anabolic pathways, including fatty acid synthesis and cholesterol production, and for regenerating antioxidants like glutathione. nih.govnih.gov

Furthermore, the glyoxylate cycle, a metabolic pathway found in plants, bacteria, protists, and fungi, utilizes isocitrate as a key intermediate. This cycle allows these organisms to convert fats into carbohydrates. In this pathway, the enzyme isocitrate lyase cleaves isocitrate into succinate and glyoxylate, bypassing the decarboxylation steps of the citric acid cycle. wikipedia.org This is particularly important for germinating seeds, where stored oils are converted into sugars to fuel growth before photosynthesis can begin. wikipedia.org

Historical Context of L-threo-isocitrate(3-) Discovery and Early Metabolic Pathway Delineation

The discovery and understanding of L-threo-isocitrate(3-) are intrinsically linked to the elucidation of the citric acid cycle. The groundwork for this was laid in the 1930s through the work of several pioneering biochemists.

The cycle itself is named after Sir Hans Adolf Krebs, who, along with Albert Szent-Györgyi, received the Nobel Prize in Physiology or Medicine in 1937 for their discoveries in connection with the biological combustion processes, with special reference to citric acid. The initial formulation of the cycle, however, did not explicitly detail the role of isocitrate.

The existence of isocitrate as a distinct intermediate was a crucial step in completing the puzzle of the citric acid cycle. Early research focused on the interconversion of citrate and what was then an unknown intermediate. It was the enzyme aconitase that was found to catalyze the reversible conversion of citrate to isocitrate. ebi.ac.uk

The specific stereoisomer involved in the cycle, the threo-Ds-(+)-isocitrate, which corresponds to L-threo-isocitrate, was later identified as the active form in enzymatic reactions. nist.gov The delineation of the pathway continued with the discovery of isocitrate dehydrogenase, the enzyme responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate. wikipedia.org This step was recognized as a key regulatory point in the cycle.

Further research has revealed the existence of different isozymes of isocitrate dehydrogenase, with distinct localizations (mitochondrial and cytosolic) and cofactor requirements (NAD+ or NADP+). nih.govnih.gov This highlighted the diverse metabolic roles of isocitrate beyond just the catabolic function of the Krebs cycle. The discovery of the glyoxylate cycle and the enzyme isocitrate lyase in microorganisms and plants further expanded the known metabolic significance of isocitrate, demonstrating its role in anabolic pathways. wikipedia.org

The following table provides a summary of key discoveries and research findings related to L-threo-isocitrate(3-):

| Discovery/Finding | Researcher(s)/Year | Significance |

| Elucidation of the Citric Acid Cycle | Hans Adolf Krebs (1937) | Established the central role of the cycle in cellular respiration. wikipedia.org |

| Identification of Aconitase | Martius and Knoop (1930s) | Showed the enzymatic interconversion of citrate and isocitrate. |

| Identification of Isocitrate Dehydrogenase | Adler et al. (1930s) | Discovered the enzyme that catalyzes the oxidative decarboxylation of isocitrate. |

| Discovery of the Glyoxylate Cycle | Kornberg and Krebs (1957) | Revealed an alternative metabolic fate for isocitrate in certain organisms. wikipedia.org |

| Identification of NADP+-dependent Isocitrate Dehydrogenase | Various Researchers | Elucidated the role of isocitrate in providing NADPH for biosynthesis. nih.gov |

Propiedades

Fórmula molecular |

C6H5O7-3 |

|---|---|

Peso molecular |

189.1 g/mol |

Nombre IUPAC |

(1S,2R)-1-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-3/t2-,4+/m1/s1 |

Clave InChI |

ODBLHEXUDAPZAU-FONMRSAGSA-K |

SMILES |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

SMILES isomérico |

C([C@H]([C@@H](C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

SMILES canónico |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-] |

Origen del producto |

United States |

Mechanistic Insights into Pathophysiological Associations

Dysregulation of L-threo-isocitrate(3-) Metabolism in Disease States

The metabolic pathways involving L-threo-isocitrate(3-), a key intermediate in the tricarboxylic acid (TCA) cycle, are tightly regulated. Dysregulation of the enzymes that produce or consume this metabolite can have profound consequences, leading to various pathological conditions. These disturbances disrupt cellular energy production, biosynthetic processes, and redox homeostasis, contributing to the pathogenesis of diseases ranging from cancer to infectious diseases.

Isocitrate dehydrogenases (IDHs) are metabolic enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), generating NADPH from NADP+. mhmedical.comnih.gov Somatic mutations in the genes encoding cytosolic IDH1 and mitochondrial IDH2 are frequently found in several types of human cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. mhmedical.comnih.gov

These mutations typically occur at a single arginine residue in the enzyme's active site (R132 in IDH1 and R172 or R140 in IDH2). nih.govorpha.net Rather than simply inactivating the enzyme, these mutations confer a new, abnormal (neomorphic) function. mhmedical.comalextlc.org The mutant IDH enzyme loses its ability to efficiently convert isocitrate to α-KG and instead gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG), consuming NADPH in the process. mhmedical.comalextlc.org

The accumulation of D-2-HG is a central event in IDH-mutant cancers. mhmedical.com D-2-HG competitively inhibits α-KG-dependent dioxygenases, which are a broad class of enzymes involved in epigenetic regulation, including histone and DNA demethylases. This inhibition leads to widespread changes in the epigenome, such as DNA hypermethylation, which can alter gene expression and block cellular differentiation, thereby promoting tumorigenesis. alextlc.org The increased consumption of NADPH by the mutant enzyme can also deplete the cell's antioxidant capacity, increasing its vulnerability to oxidative stress. medlineplus.gov The discovery of this mechanism has established IDH mutations as early, driving events in the development of these cancers. mhmedical.com

Table 1: Prevalence of IDH1/2 Mutations in Various Cancers

| Cancer Type | Frequency of IDH1/2 Mutations | Primary Mutant Isoform |

|---|---|---|

| Low-Grade Glioma (LGG) | >70% | IDH1 R132H |

| Secondary Glioblastoma | >80% | IDH1 R132H |

| Acute Myeloid Leukemia (AML) | ~20% | IDH2 (R172, R140), IDH1 (R132) |

| Intrahepatic Cholangiocarcinoma (ICC) | 16-36% | IDH1, IDH2 |

| Chondrosarcoma | ~50-70% | IDH1, IDH2 |

Isocitrate lyase (ICL) is a key enzyme of the glyoxylate cycle, a metabolic pathway that serves as an anaplerotic route to the TCA cycle. medlineplus.govnih.gov This cycle is absent in mammals but is crucial for many bacteria, fungi, and plants, allowing them to grow on two-carbon compounds like acetate or fatty acids. nih.govwikipedia.org ICL catalyzes the cleavage of isocitrate into succinate and glyoxylate. medlineplus.gov Succinate can replenish the TCA cycle, while glyoxylate is condensed with acetyl-CoA to form malate, allowing for the net synthesis of carbohydrates from fatty acids. nih.gov

In the context of pathogenesis, ICL is a critical virulence factor for organisms like Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. medlink.comorpha.net During infection, Mtb resides within host macrophages and is thought to rely on host-derived fatty acids as a primary carbon source. medlink.comorpha.net Under these conditions, the glyoxylate cycle is essential for bacterial persistence. orpha.net

Mtb possesses two ICL isoforms, ICL1 and ICL2, which are jointly required for full virulence. medlink.com Deletion of both ICL genes severely impairs the ability of Mtb to replicate within macrophages and causes its rapid elimination from the lungs in mouse models. medlink.com The enzyme enables the bacterium to sustain its metabolism when glucose is scarce and to synthesize essential cellular components from the fatty acids it consumes. nih.gov Because ICL is essential for the pathogen but absent in its human host, it is considered a promising target for the development of new anti-tuberculosis drugs. wikipedia.orgmedlink.com

**Table 2: Characteristics of Isocitrate Lyase in *Mycobacterium tuberculosis***

| Feature | Description | Reference |

|---|---|---|

| Enzyme | Isocitrate Lyase (ICL) | medlineplus.gov |

| Reaction | D-threo-isocitrate ⇌ Glyoxylate + Succinate | medlineplus.gov |

| Metabolic Pathway | Glyoxylate Cycle | nih.govwikipedia.org |

| Function in Mtb | Allows growth on fatty acids; bypasses CO2-losing steps of the TCA cycle. | medlineplus.govnih.gov |

| Role in Pathogenesis | Essential for persistence and virulence within host macrophages. | medlineplus.govmedlink.comorpha.net |

| Isoforms in Mtb | ICL1 and ICL2, which are both required for full virulence. | medlink.com |

| Therapeutic Potential | Validated drug target due to its essentiality in Mtb and absence in mammals. | medlink.comorpha.net |

The metabolism of L-threo-isocitrate is intrinsically linked to the cellular redox state, primarily through the activity of NADP+-dependent isocitrate dehydrogenases (IDH1 in the cytoplasm and peroxisomes, and IDH2 in the mitochondria). medlineplus.govnih.gov These enzymes catalyze the conversion of isocitrate to α-ketoglutarate, a reaction that is a major source of the reduced cofactor NADPH. medlineplus.gov

NADPH is the principal currency of reducing power in the cell and is essential for maintaining redox homeostasis. nih.gov It serves as an electron donor for antioxidant systems, most notably the glutathione system. esanum.com Glutathione reductase utilizes NADPH to regenerate reduced glutathione (GSH) from its oxidized form (GSSG). GSH is a critical antioxidant that directly neutralizes reactive oxygen species (ROS) and is a cofactor for glutathione peroxidases. esanum.com

Therefore, any perturbation that alters the flux through NADP+-dependent IDH directly impacts the cell's capacity to generate NADPH. medlineplus.gov Reduced IDH activity can lead to a lower NADPH/NADP+ ratio, compromising the cell's ability to counteract oxidative damage and maintain a reduced intracellular environment. medlineplus.gov Conversely, conditions that increase the demand for NADPH, such as oxidative stress, can enhance the activity of these enzymes to replenish the NADPH pool. nih.gov The isocitrate/α-ketoglutarate shuttle, facilitated by the 2-oxoglutarate carrier (OGC), helps coordinate the redox state between the mitochondria and the cytosol by exchanging these metabolites. nih.gov

The metabolic network surrounding L-threo-isocitrate plays a multifaceted role in the cellular response to oxidative stress. plos.orgorpha.net A primary mechanism is the production of NADPH by NADP+-dependent IDH, which, as described above, is crucial for antioxidant defense systems. nih.govnih.gov When cells are exposed to increased levels of ROS, the demand for NADPH rises to support the regeneration of antioxidants like glutathione. esanum.com

However, the response is complex because some enzymes within the TCA cycle are themselves sensitive to oxidative stress. Aconitase, the enzyme that isomerizes citrate to isocitrate, contains an iron-sulfur cluster in its active site that is highly susceptible to inactivation by superoxide radicals. researchgate.net This inactivation can limit the availability of isocitrate, potentially constraining NADPH production via IDH.

Studies have also shown that a lack of isocitrate lyase in the microalga Chlamydomonas reinhardtii leads to an elevated response to oxidative stress, with increased levels of antioxidant enzymes like superoxide dismutase and ascorbate peroxidase. orpha.net Furthermore, research using the microorganism Paramecium caudatum demonstrated that isocitric acid itself can exert a direct antioxidant effect, protecting cells from damage induced by hydrogen peroxide and heavy metals. plos.org This suggests that beyond its role as a substrate for NADPH production, the molecule may have intrinsic protective properties.

Impact of L-threo-isocitrate(3-) Metabolic Perturbations on Cellular Redox State

Enzymopathies Affecting L-threo-isocitrate(3-) Homeostasis

Enzymopathies are diseases caused by a deficiency or malfunction of a specific enzyme, typically due to inherited genetic mutations. nih.gov Several rare inherited metabolic disorders affect the homeostasis of L-threo-isocitrate and related metabolites.

One such category is the 2-hydroxyglutaric acidurias , a group of rare neurometabolic disorders characterized by the accumulation of D-2-hydroxyglutarate (D-2-HGA), L-2-hydroxyglutarate (L-2-HGA), or both. orpha.netmedlineplus.gov

D-2-hydroxyglutaric aciduria (D-2-HGA) Type II is caused by germline (inherited) gain-of-function mutations in the IDH2 gene. medlineplus.govwikipedia.org Similar to the somatic mutations found in cancer, these inherited mutations alter the IDH2 enzyme, causing it to produce D-2-HG from α-ketoglutarate. medlineplus.gov This leads to progressive brain damage, seizures, and weak muscle tone from an early age. medlineplus.gov

Combined D,L-2-hydroxyglutaric aciduria (D/L-2-HGA) is caused by autosomal recessive mutations in the SLC25A1 gene, which encodes the mitochondrial citrate carrier (CIC). mhmedical.comesanum.com This carrier protein is responsible for transporting citrate and isocitrate out of the mitochondria in exchange for other metabolites like malate. nih.gov Impaired function of this carrier disrupts the normal balance of TCA cycle intermediates between the mitochondria and cytosol, leading to the accumulation of both D-2-HG and L-2-HG and causing severe neonatal encephalopathy. nih.govesanum.com

Another relevant enzymopathy is Aconitase 2 (ACO2) deficiency . orpha.net ACO2 is the mitochondrial enzyme that converts citrate to isocitrate. Autosomal recessive mutations in the ACO2 gene cause infantile cerebellar-retinal degeneration, a neurodegenerative disorder. orpha.net Patients with ACO2 deficiency show altered plasma concentrations of TCA cycle metabolites, including isocitrate. The disease is characterized by a disruption of cellular energy metabolism and can lead to symptoms such as optic atrophy, ataxia, and seizures. orpha.net

Table 3: Inherited Disorders of Isocitrate-Related Metabolism

| Disorder | Defective Gene/Protein | Primary Metabolic Effect | Key Clinical Features | Inheritance |

|---|---|---|---|---|

| D-2-Hydroxyglutaric Aciduria Type II | IDH2 (Isocitrate Dehydrogenase 2) | Gain-of-function; production of D-2-hydroxyglutarate | Progressive encephalopathy, seizures, hypotonia | Autosomal Dominant |

| Combined D,L-2-Hydroxyglutaric Aciduria | SLC25A1 (Mitochondrial Citrate/Isocitrate Carrier) | Impaired export of mitochondrial citrate/isocitrate | Severe neonatal encephalopathy, respiratory distress | Autosomal Recessive |

| Aconitase 2 Deficiency | ACO2 (Mitochondrial Aconitase) | Impaired conversion of citrate to isocitrate | Infantile cerebellar-retinal degeneration, ataxia, optic atrophy | Autosomal Recessive |

Biotechnological and Synthetic Biology Applications

Metabolic Engineering for Modulating L-threo-isocitrate(3-) Pathways

Metabolic engineering leverages genetic modification to optimize cellular processes for the production of specific compounds. acs.org In the context of L-threo-isocitrate(3-), efforts are primarily focused on manipulating the flux through the TCA and glyoxylate cycles, particularly in microorganisms known for their ability to overproduce organic acids, such as the yeast Yarrowia lipolytica. nih.govmdpi.com

The core of these pathways involves a few key enzymes that dictate the metabolic fate of isocitrate. Isocitrate dehydrogenase channels isocitrate into the TCA cycle for energy production, while isocitrate lyase directs it towards the glyoxylate cycle, which is essential for growth on two-carbon substrates. nih.govnih.gov By modulating the activity of these and related enzymes, metabolic flux can be redirected towards the accumulation of isocitrate.

Key metabolic engineering strategies include:

Overexpression of Aconitase: Enhancing the activity of aconitase, the enzyme that isomerizes citrate to isocitrate, can directly increase the isocitrate-to-citrate ratio. mdpi.com

Deletion or Inhibition of Isocitrate Lyase (ICL): Since ICL consumes isocitrate, deleting or inhibiting this enzyme is a critical step to prevent its conversion to glyoxylate and succinate, thereby forcing its accumulation. wikipedia.orgmdpi.com While gene deletion is a common genetic strategy, chemical inhibition is also used effectively in fermentation processes. tandfonline.com

Regulation of Isocitrate Dehydrogenase (IDH): The activity of IDH, which competes with ICL for the isocitrate pool, is another control point. nih.gov In some organisms, the phosphorylation state of IDH regulates its activity, controlling the flow of isocitrate into either the TCA or glyoxylate cycle. nih.gov

These targeted modifications within the cellular metabolic framework are central to developing efficient microbial cell factories. acs.org Comprehensive systems biology studies, incorporating transcriptomics, proteomics, and metabolomics, are being used to understand growth-rate control and the regulation of metabolic fluxes, providing a more complete picture for advanced metabolic engineering in eukaryotes like yeast. ebi.ac.uk

Biosynthesis of L-threo-isocitrate(3-) and Related Compounds in Engineered Organisms

The biosynthesis of D-threo-isocitric acid (the naturally occurring stereoisomer) has been extensively studied, with the non-conventional yeast Yarrowia lipolytica emerging as a highly effective producer. tandfonline.comresearchgate.net This yeast can utilize a variety of carbon sources, including renewable raw materials like rapeseed oil and industrial by-products like ethanol-containing waste, to produce high titers of isocitric acid. nih.govmdpi.com

Research has focused on optimizing fermentation conditions and employing metabolic engineering to maximize production. A significant challenge in isocitric acid production is its simultaneous synthesis with citric acid, which reduces the yield of the desired product. tandfonline.com Strategies to overcome this often involve the use of metabolic inhibitors to shift the balance towards isocitrate accumulation. For instance, the addition of isocitrate lyase inhibitors like itaconic acid to the culture medium has been shown to dramatically increase the final concentration of isocitric acid while minimizing citric acid by-production. tandfonline.comnih.gov

Under optimized conditions, engineered and wild-type strains of Y. lipolytica have achieved remarkable production levels. Repeated-batch cultivation, which maintains high biosynthetic efficiency over long periods, has proven particularly effective, yielding over 100 g/L of D-threo-isocitric acid from ethanol. researchgate.net

| Strain | Carbon Source | Cultivation Method / Additive | Isocitric Acid (ICA) Titer (g/L) | Citric Acid (CA) Titer (g/L) | ICA:CA Ratio | Reference |

|---|---|---|---|---|---|---|

| VKM Y-2373 | Rapeseed Oil | Control (No Inhibitor) | 62.0 | 28.0 | 2.2:1 | nih.gov |

| VKM Y-2373 | Rapeseed Oil | Oxalic Acid (ICL Inhibitor) | 70.0 | 23.0 | 3.0:1 | nih.gov |

| VKM Y-2373 | Rapeseed Oil | Itaconic Acid (ICL Inhibitor) | 82.7 | 18.4 | 4.5:1 | nih.gov |

| VKM Y-2373 | Ethanol | Repeated-Batch Culture | 109.6 | - | - | researchgate.net |

| VKM Y-2373 | Ester-Aldehyde Fraction | Itaconic Acid + High Aeration | 83.0 | 20.2 | 4.1:1 | mdpi.com |

Development of Enzyme Inhibitors Targeting L-threo-isocitrate(3-) Metabolism for Research Tools

Enzymes that metabolize L-threo-isocitrate(3-), particularly isocitrate lyase (ICL) and isocitrate dehydrogenase (IDH), are significant targets for the development of specific inhibitors. wikipedia.orgmedchemexpress.com These inhibitors serve as valuable research tools to probe metabolic pathways and are also being investigated for therapeutic applications. wikipedia.org

Isocitrate lyase is a key enzyme of the glyoxylate cycle, which is absent in mammals but essential for the survival of various pathogens, including the bacterium Mycobacterium tuberculosis and the fungus Candida albicans. wikipedia.org This makes ICL an attractive target for developing antimicrobial drugs. Inhibitors of ICL can disrupt the pathogen's ability to utilize fatty acids as a carbon source, which is critical for its persistence during infection. nih.gov

Several compounds have been identified as inhibitors of ICL. While some are non-specific and may affect host enzymes, ongoing research aims to discover and synthesize novel inhibitors with high specificity and potency. wikipedia.org These inhibitors are used in laboratory settings to study the metabolic effects of blocking the glyoxylate cycle. For example, metabolomics analysis following treatment with an ICL inhibitor can confirm the target's engagement by showing an accumulation of upstream metabolites.

| Inhibitor | Target Enzyme | Organism/Context | Effect / IC₅₀ | Reference |

|---|---|---|---|---|

| Itaconic Acid | Isocitrate Lyase (ICL) | Yarrowia lipolytica | Inhibits ICL to increase isocitric acid yield. tandfonline.comnih.gov | tandfonline.comnih.gov |

| Oxalic Acid | Isocitrate Lyase (ICL) | Yarrowia lipolytica | Inhibits ICL, shifting metabolism to isocitrate production. tandfonline.comnih.gov | tandfonline.comnih.gov |

| 3-Nitropropionate | Isocitrate Lyase (ICL) | Mycobacterium avium | Potent inhibitor with Kᵢ of 3 µM. nih.gov | nih.gov |

| CL-54-04 | Isocitrate Lyase 1 (ICL1) | Mycobacterium tuberculosis | Bacteriostatic at 10 µM; bactericidal at 100 µM. | |

| Cyclo(L-Phe-L-Val) | Isocitrate Lyase (ICL) | Candida albicans | Potent inhibitor with an IC₅₀ of 27 µg/mL. medchemexpress.com | medchemexpress.com |

| (R,R)-GSK321 | Wild-type Isocitrate Dehydrogenase 1 (WT IDH1) | General Biochemical Research | IC₅₀ of 120 nM. medchemexpress.com | medchemexpress.com |

Inhibitors of isocitrate dehydrogenase (IDH) are also of significant interest, particularly in cancer research, as mutations in IDH are linked to certain types of tumors. medchemexpress.comnih.gov While much of this research focuses on human IDH, the development of specific inhibitors for both wild-type and mutant forms of the enzyme provides a powerful chemical toolbox for studying cellular metabolism and disease processes. medchemexpress.comnih.gov

Q & A

Q. How can L-threo-isocitrate(3-) be distinguished from its stereoisomers (e.g., D-erythro-isocitrate) in experimental assays?

Methodological Answer:

- Chromatographic separation : Use chiral HPLC or capillary electrophoresis with optimized mobile phases (e.g., borate buffers) to resolve stereoisomers based on charge and stereochemical interactions .

- Enzymatic specificity : Leverage enzymes like isocitrate dehydrogenase (IDH), which selectively catalyze L-threo-isocitrate(3-) in the TCA cycle. Monitor NADPH production via spectrophotometry at 340 nm .

- NMR spectroscopy : Compare chemical shifts in -labeled samples; distinct splitting patterns arise from stereochemical differences in the citrate synthase reaction .

Q. What are the optimal conditions for stabilizing L-threo-isocitrate(3-) in aqueous solutions during kinetic studies?

Methodological Answer:

- pH control : Maintain pH 7.0–7.5 using Tris-HCl or HEPES buffers to prevent spontaneous decarboxylation to α-ketoglutarate. Avoid alkaline conditions (pH > 8) to minimize degradation .

- Temperature : Store solutions at 4°C for short-term use or –80°C with cryoprotectants (e.g., 10% glycerol) for long-term stability .

- Metal chelation : Add EDTA (1–5 mM) to sequester divalent cations (e.g., Mg) that catalyze non-enzymatic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of L-threo-isocitrate(3-) for mitochondrial enzymes like aconitase?

Methodological Answer:

- Standardize assay conditions : Variations in ionic strength (e.g., 50–150 mM KCl), temperature (25°C vs. 37°C), and enzyme isoforms (e.g., cytosolic vs. mitochondrial aconitase) significantly impact binding measurements. Replicate studies under identical conditions .

- Competitive inhibition assays : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) alongside surface plasmon resonance (SPR) for kinetic validation .

- Data normalization : Account for enzyme pre-activation states (e.g., iron-sulfur cluster integrity in aconitase) using UV-Vis spectroscopy to confirm holo-enzyme ratios .

Q. What computational strategies are effective for modeling the role of L-threo-isocitrate(3-) in metabolic flux analysis under hypoxic conditions?

Methodological Answer:

- Constraint-based modeling : Integrate genome-scale metabolic models (GEMs) with -fluxomics data to simulate TCA cycle perturbations. Tools like COBRApy or MetaboAnalyst can predict flux redistribution .

- Molecular dynamics (MD) simulations : Parameterize force fields (e.g., CHARMM36) to study conformational changes in IDH1/2 upon L-threo-isocitrate(3-) binding, focusing on residues implicated in cancer-associated mutations (e.g., R132 in IDH1) .

- Validation via CRISPR-Cas9 knockouts : Compare computational predictions with experimental flux measurements in IDH1/2-knockout cell lines using LC-MS metabolomics .

Q. How can researchers design experiments to investigate the non-canonical roles of L-threo-isocitrate(3-) in epigenetic regulation?

Methodological Answer:

- Chromatin immunoprecipitation (ChIP-seq) : Profile histone modification patterns (e.g., H3K4me3, H3K27ac) in cells treated with exogenous L-threo-isocitrate(3-) versus controls .

- α-KG/2-HG ratio analysis : Quantify intracellular levels of α-ketoglutarate (α-KG) and 2-hydroxyglutarate (2-HG) via GC-MS, as L-threo-isocitrate(3-) metabolism influences TET/DNMT enzyme activity .

- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes linked to metabolic-epigenetic crosstalk, followed by pathway enrichment analysis (e.g., KEGG, GO) .

Methodological Challenges and Solutions

Q. What are the limitations of spectrophotometric assays for quantifying L-threo-isocitrate(3-) in complex biological matrices?

Critical Analysis:

- Interference from NADH/NADPH : Use dual-wavelength measurements (e.g., 340 nm and 380 nm) to correct for background absorbance .

- Matrix effects : Deproteinize samples via ultrafiltration (10 kDa cutoff) or acetonitrile precipitation before analysis .

- Low sensitivity : Switch to fluorometric detection with coupled enzyme systems (e.g., diaphorase-resazurin) for sub-micromolar quantification .

Q. How can isotopic labeling strategies improve tracer studies of L-threo-isocitrate(3-) metabolism?

Methodological Framework:

- Uniform -labeling : Feed cells with [U-]glucose and track -incorporation into L-threo-isocitrate(3-) via LC-HRMS. Use isotopomer spectral analysis (ISA) to quantify pathway contributions .

- Position-specific labels : Synthesize [1-]-L-threo-isocitrate(3-) to study decarboxylation kinetics in IDH-catalyzed reactions .

Data Interpretation and Contradiction Management

Q. How should researchers address discrepancies in reported Km values of L-threo-isocitrate(3-) for IDH isoforms?

Resolution Strategies:

- Meta-analysis : Collate data from >10 independent studies and perform multivariate regression to identify confounding variables (e.g., pH, Mg concentration) .

- Enzyme source standardization : Use recombinant human IDH1/2 (vs. bovine or bacterial isoforms) to eliminate species-specific kinetic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.